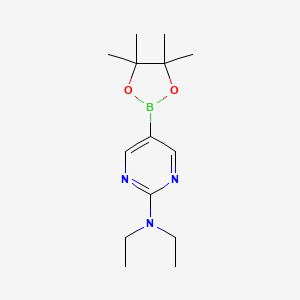
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine” is a pyrimidine derivative with a boronic ester and diethylamine functional groups. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Boronic esters are compounds that contain a boronic acid ester functional group, which consists of a boron atom bonded to two oxygen atoms and one carbon atom . Diethylamine is a secondary amine with the molecular formula (C2H5)2NH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the boronic ester and diethylamine groups attached at specific positions. The boronic ester group would introduce steric bulk, and the diethylamine would be a potential site for protonation .Chemical Reactions Analysis
As a boronic ester, this compound could participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The pyrimidine ring could undergo electrophilic substitution reactions, and the diethylamine group could participate in acid-base reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine plays a significant role in the synthesis of fluorinated pyrimidines (FPs), which are critical in cancer treatment. The chemistry of FPs, particularly 5-Fluorouracil (5-FU), has been extensively studied for their application in treating over 2 million cancer patients annually. The synthesis methods, including the incorporation of radioactive and stable isotopes, facilitate the study of 5-FU metabolism and biodistribution. This research has led to new insights into how FPs affect nucleic acid structure and dynamics, highlighting the compound's importance in personalized medicine advancements (Gmeiner, 2020).
Catalysis in Organic Synthesis
The pyranopyrimidine core, closely related to pyrimidin-2-amine derivatives, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The development of the pyranopyrimidine scaffolds, especially the 5H-pyrano[2,3-d]pyrimidine scaffolds, relies heavily on diverse synthetic pathways facilitated by hybrid catalysts. This review covers the synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions, emphasizing the role of organocatalysts, metal catalysts, and green solvents. Such advancements underline the critical role of pyrimidin-2-amine derivatives in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Biological and Pharmacological Effects
A comprehensive review of pyrimidine analogs, including N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, discusses their versatile scaffold with significant medicinal and biological potential. Pyrimidines are known for their anticancer, anti-HIV, antifungal, and antibacterial activities. This review provides an extensive insight into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs. Highlighting anticancer, sedative, antibiotic, antiviral, anti-inflammatory, analgesic, and anti-microbial activities, this review demonstrates the molecule's attractiveness as a scaffold for discovering new drugs (JeelanBasha & Goudgaon, 2021).
Zukünftige Richtungen
The future directions for this compound would largely depend on its intended use. If it’s being studied for potential medicinal applications, future work could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJXJSBFCAMLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675236 |
Source


|
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
CAS RN |
1218791-45-7 |
Source


|
| Record name | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)
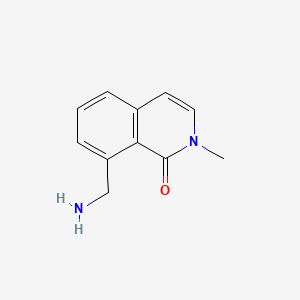
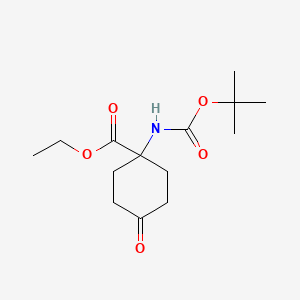
![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
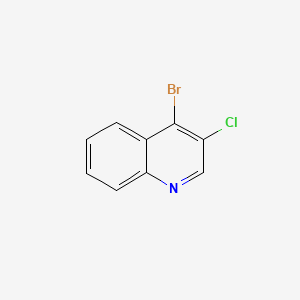
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)
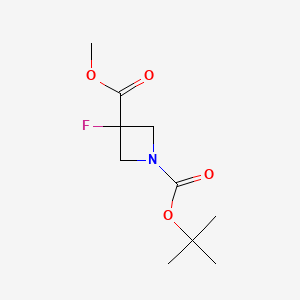
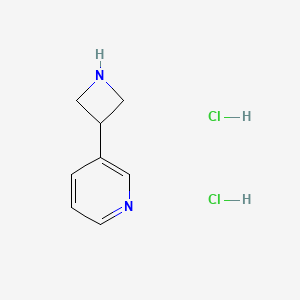
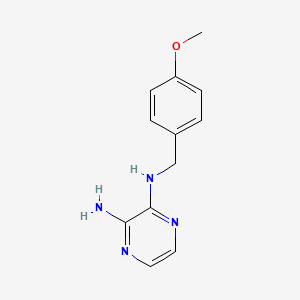
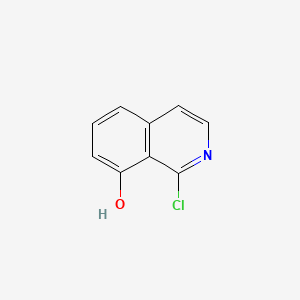

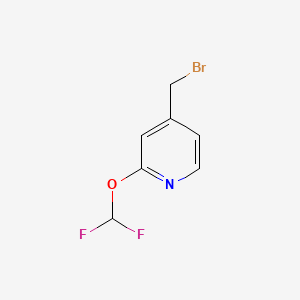
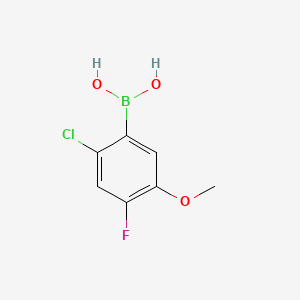
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)